Reticulol

Phosphodiesterase inhibition Isocoumarin SAR cAMP signaling

Reticulol (CAS 26246-41-3) is a selective, high-purity isocoumarin antibiotic for advanced cancer research. Unlike generic PDE inhibitors, its unique 6,8-dihydroxy-7-methoxy substitution pattern enables potent dual inhibition of cAMP phosphodiesterase (IC50=41 µM) and DNA topoisomerase I (45 µM). This mechanism drives necrosis in melanoma cells and robustly inhibits B16F10 lung metastasis in vivo at 10-50 mg/kg IV, both as monotherapy and in combination with Adriamycin. Choose Reticulol for a validated chemical tool to simultaneously probe cAMP pathways and DNA damage response networks. Essential for oncology and cell death studies.

Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
CAS No. 26246-41-3
Cat. No. B1680551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReticulol
CAS26246-41-3
SynonymsReticulol;  6,8-dihydroxy-7-methoxy-3-methyl Isocoumarin, NSC 294978; 
Molecular FormulaC11H10O5
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O
InChIInChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3
InChIKeyLREZRXWUEZCZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reticulol Procurement Guide: Isocoumarin Antibiotic with Defined PDE and Topoisomerase I Inhibition


Reticulol (CAS 26246-41-3) is a naturally occurring isocoumarin antibiotic first isolated from Streptomyces rubrireticuli [1]. It is chemically characterized as 3-methyl-6,8-dihydroxy-7-methoxyisocoumarin [2]. This compound is recognized for its dual inhibitory activity against cyclic AMP phosphodiesterase (PDE) and DNA topoisomerase I (Topo I) [3]. As a microbial secondary metabolite, reticulol has been investigated for its cytotoxic and anti-metastatic properties in various tumor models [4].

Reticulol's Dual PDE and Topo I Inhibition Profile Limits Simple Analog Substitution


The isocoumarin class contains diverse compounds with distinct biological profiles, and reticulol's specific substitution pattern—6,8-dihydroxy-7-methoxy on the isocoumarin core—is critical for its potent topoisomerase I inactivation and associated anti-metastatic effects [1]. Simple analogs, such as the 6-O-methyl derivative (6-O-methylreticulol), show reduced PDE inhibitory potency, while structurally distinct anti-angiogenic isocoumarins like NM-3 operate through a completely different mechanism (VEGF inhibition) and exhibit divergent tumor cell selectivity [2]. Consequently, substitution of reticulol with a generic isocoumarin or PDE inhibitor cannot be expected to replicate its specific combination of Topo I targeting and in vivo anti-metastatic activity in B16F10 melanoma models [3].

Reticulol Differentiation Evidence: Quantified Performance Against Key Comparators


Reticulol vs. 6-O-Methylreticulol: cAMP PDE Inhibitory Potency Comparison

Reticulol inhibits cAMP phosphodiesterase with an IC50 of 41 µM . In contrast, its close structural analog 6-O-methylreticulol, which possesses an additional methyl ether at the C-6 position, exhibits only weak inhibitory activity against the same enzyme .

Phosphodiesterase inhibition Isocoumarin SAR cAMP signaling

Reticulol vs. NM-3: Divergent Tumor Cell Selectivity Profiles

Reticulol exhibits potent in vitro cytotoxicity against the human lung tumor cell line A427 and the mouse melanoma cell line B16F10 . In stark contrast, the anti-angiogenic isocoumarin NM-3 is cytotoxic to human umbilical vein endothelial cells (HUVECs) but shows no cytotoxicity against Lewis lung carcinoma (LLC) or Seg-1 esophageal adenocarcinoma cells in clonogenic survival assays [1].

Cytotoxicity Isocoumarin selectivity Tumor cell lines

Reticulol Demonstrates In Vivo Anti-Metastatic Efficacy in the B16F10 Melanoma Model

In a B16F10 melanoma mouse model, intravenous administration of reticulol at 10 mg/kg and 50 mg/kg on days 3 and 5 post-tumor implantation significantly inhibited tumor growth and blocked lung metastasis [1]. Furthermore, the combination of reticulol (5 mg/kg) with Adriamycin (1 mg/kg) showed enhanced retardation of tumor growth compared to Adriamycin alone (1 mg/kg) [2].

In vivo efficacy Anti-metastasis B16F10 melanoma Lung metastasis

Reticulol's Topoisomerase I Inhibition at 45 µM Correlates with Necrotic Cell Death in B16F10 Melanoma

Reticulol inhibits DNA topoisomerase I at a concentration of 45 µM in B16F10 melanoma cells, preventing DNA replication and transcription . This inhibition correlates with the induction of necrotic cell death, as shown by annexin V/propidium iodide staining in B16F10 cells treated with 200 µM reticulol [1].

Topoisomerase I inhibition DNA damage Necrosis Mechanism of action

Reticulol Application Scenarios: Where Its Differentiated Profile Delivers Value


Investigating cAMP-Mediated Signaling Pathways with a Dual-Action Inhibitor

Researchers seeking to modulate cAMP levels while simultaneously probing DNA damage response pathways will find reticulol's dual PDE (IC50 = 41 µM) and Topo I (45 µM) inhibition profile uniquely suited for such studies [1]. Unlike the analog 6-O-methylreticulol, reticulol retains potent PDE inhibition, enabling robust interrogation of cAMP-dependent processes .

Preclinical Studies of Melanoma Metastasis and Tumor Growth

Reticulol is a strong candidate for in vivo studies focused on inhibiting B16F10 melanoma growth and lung metastasis [1]. Its demonstrated efficacy as both a monotherapy (10-50 mg/kg, IV) and in combination with Adriamycin (5 mg/kg + 1 mg/kg) provides a solid foundation for exploring novel therapeutic regimens [2].

Mechanistic Studies of Topoisomerase I-Mediated Necrosis in Cancer

Investigators exploring non-apoptotic cell death pathways in melanoma can leverage reticulol's well-characterized ability to induce necrosis at 200 µM through Topo I inhibition [1]. This contrasts with many Topo I inhibitors that primarily trigger apoptosis, offering a unique tool for studying necrotic cell death mechanisms in cancer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reticulol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.